molecular formula C14H11ClO3 B6370620 MFCD18313021 CAS No. 1261984-78-4

MFCD18313021

Cat. No.: B6370620
CAS No.: 1261984-78-4
M. Wt: 262.69 g/mol
InChI Key: FYTKXUQIMALGMA-UHFFFAOYSA-N
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Description

The compound with the identifier MFCD18313021 is known as [1,1’-Biphenyl]-3-carboxylic acid, 4-chloro-4’-hydroxy-, methyl ester. This compound is a derivative of biphenyl, which is a common structural motif in organic chemistry. The presence of a carboxylic acid group, a chloro group, and a hydroxy group on the biphenyl structure makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4-chloro-4’-hydroxy-, methyl ester can be achieved through several methods:

    Esterification: The carboxylic acid group on the biphenyl structure can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound can involve:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.

    Catalytic Processes: Catalysts such as palladium or platinum can be used to enhance the efficiency of the reactions involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of biphenyl derivatives without the chloro group.

    Substitution: Formation of biphenyl derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The presence of the hydroxy and chloro groups allows it to participate in hydrogen bonding and halogen bonding, respectively. These interactions can influence the compound’s reactivity and its ability to act as a ligand in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-3-carboxylic acid, 4-chloro-4’-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a hydroxy group.

    [1,1’-Biphenyl]-3-carboxylic acid, 4-bromo-4’-hydroxy-, methyl ester: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The unique combination of the hydroxy and chloro groups on the biphenyl structure makes [1,1’-Biphenyl]-3-carboxylic acid, 4-chloro-4’-hydroxy-, methyl ester particularly versatile in various chemical reactions and applications. The hydroxy group enhances its reactivity in hydrogen bonding, while the chloro group allows for further functionalization through substitution reactions.

Properties

IUPAC Name

methyl 2-chloro-5-(4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)12-8-10(4-7-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTKXUQIMALGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683631
Record name Methyl 4-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-78-4
Record name Methyl 4-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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